molecular formula C18H16FNO2 B7467504 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione

1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione

Cat. No.: B7467504
M. Wt: 297.3 g/mol
InChI Key: JEJGEDYAXJMCCY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is a synthetic organic compound that features both an indole and a fluorophenyl group. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Fluorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and a suitable catalyst.

    Formation of the Butane-1,4-dione Backbone: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms, such as the fluorine in the fluorophenyl group, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions might use reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione would depend on its specific biological target. Generally, compounds with indole and fluorophenyl groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydroindol-1-yl)-4-phenylbutane-1,4-dione: Lacks the fluorine atom, which might affect its biological activity.

    1-(2,3-Dihydroindol-1-yl)-4-(4-chlorophenyl)butane-1,4-dione: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in 1-(2,3-Dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione can significantly influence its chemical properties and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-(4-fluorophenyl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c19-15-7-5-14(6-8-15)17(21)9-10-18(22)20-12-11-13-3-1-2-4-16(13)20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGEDYAXJMCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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